molecular formula C17H19N3O2 B15170638 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid CAS No. 917895-92-2

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid

Cat. No.: B15170638
CAS No.: 917895-92-2
M. Wt: 297.35 g/mol
InChI Key: UULCKDAISGHWBG-UHFFFAOYSA-N
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Description

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid is a chemical compound with the molecular formula C17H19N3O2. It is a derivative of benzoic acid, featuring a pyrimidine ring substituted with a cyclopentylamino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and benzoic acid derivatives, such as:

Uniqueness

What sets 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

917895-92-2

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid

InChI

InChI=1S/C17H19N3O2/c1-11-18-10-15(12-6-8-13(9-7-12)17(21)22)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,21,22)(H,18,19,20)

InChI Key

UULCKDAISGHWBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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